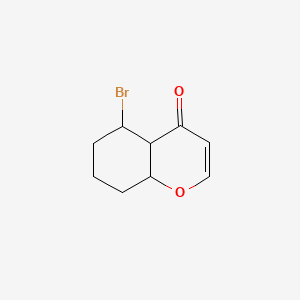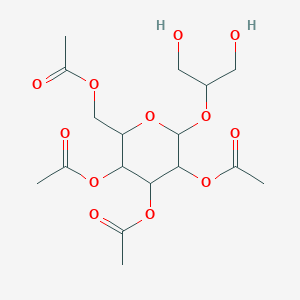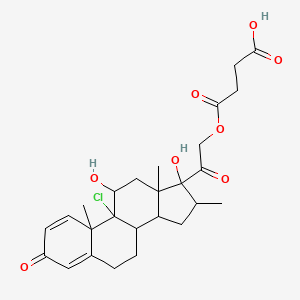![molecular formula C6H8N2OS B12325677 Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-](/img/structure/B12325677.png)
Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a thiopyrano ring fused to a pyrazole ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiopyranone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism by which Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- exerts its effects is primarily through interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit estrogen receptors, thereby disrupting the signaling pathways that promote cancer cell proliferation. Molecular docking studies have revealed that the compound fits well into the active sites of these receptors, forming stable interactions that inhibit their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-C]pyrazole Derivatives: These compounds share a similar core structure but differ in the heteroatoms and substituents present.
Thiopyrano[2,3-D]thiazole-Pyrazole Hybrids: These hybrids combine the thiopyrano and pyrazole moieties with additional thiazole rings, offering different biological activities.
Uniqueness
Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- stands out due to its specific fusion of the thiopyrano and pyrazole rings, which imparts unique electronic and steric properties. This distinct structure contributes to its varied reactivity and potential as a versatile scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
3a,5,6,7-tetrahydro-2H-thiopyrano[3,2-c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h5H,1-3H2,(H,8,9) |
Clé InChI |
BDJQBLUKPLHYLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NNC(=O)C2SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
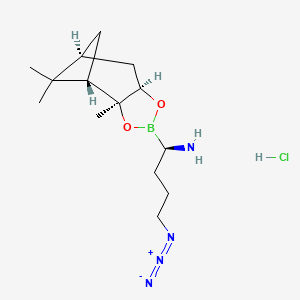

![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
![[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12325632.png)
![4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B12325639.png)
![1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
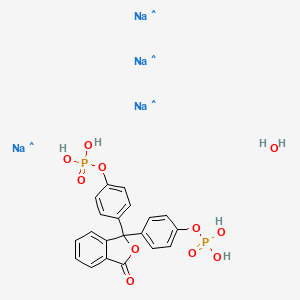
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
